molecular formula C16H18ClN5O3 B2428506 3-(7-chloro-2-methyl-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide CAS No. 1112434-41-9

3-(7-chloro-2-methyl-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide

Cat. No. B2428506
CAS RN: 1112434-41-9
M. Wt: 363.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-(7-chloro-2-methyl-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide is a useful research compound. Its molecular formula is C16H18ClN5O3 and its molecular weight is 363.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Applications

  • Anticancer Activity : A study by (B. N. Reddy et al., 2015) synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, demonstrating significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating potential anticancer applications.

  • Heterocyclic Synthesis : Research by (J. Chern et al., 1988) explored the reactions of anthranilamide with isocyanates, leading to the synthesis of various quinazoline derivatives, contributing to the development of heterocyclic chemistry.

  • Benzodiazepine Binding Activity : A study by (J. Francis et al., 1991) investigated triazoloquinazolinone derivatives for their binding affinity to the benzodiazepine receptor, showing promising results for developing new benzodiazepine antagonists.

  • DNA Interaction and Anticancer Properties : Research by (R. Ovádeková et al., 2005) on a synthetically prepared quinazoline derivative demonstrated cytotoxic effects on human cancer cell lines and potential interactions with DNA.

  • H1-Antihistaminic Agents : Studies like those conducted by (V. Alagarsamy et al., 2008) synthesized triazoloquinazolinone derivatives as potential H1-antihistaminic agents, showing significant protection against histamine-induced bronchospasm in animal models.

  • Synthesis of Arylazo Derivatives : A synthetic strategy described by (A. S. Shawali et al., 2005) focused on synthesizing arylazo derivatives of triazoloquinazolinones, contributing to the field of organic synthesis.

  • Pharmacological Investigation : Research by (V. Alagarsamy et al., 2007) on triazoloquinazolinone derivatives assessed their potential as H1-antihistaminic agents, indicating low sedative effects compared to existing drugs.

properties

IUPAC Name

3-(7-chloro-2-methyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O3/c1-9(2)18-13(23)6-7-21-14(24)11-8-10(17)4-5-12(11)22-15(21)19-20(3)16(22)25/h4-5,8-9H,6-7H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUVMVPAWPGHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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